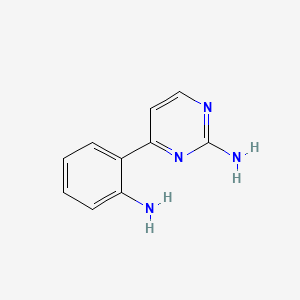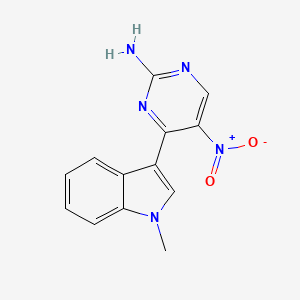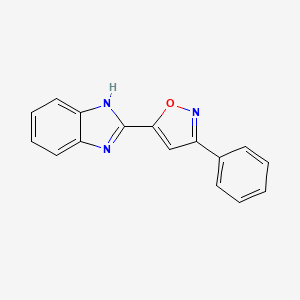
H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2, also known as Thymosin β4, is a naturally occurring peptide that is found in all mammalian tissues. It is a 43-amino acid peptide that has been extensively studied for its role in wound healing, tissue repair, and angiogenesis.
Mecanismo De Acción
H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4 exerts its effects through binding to actin, a protein involved in cell motility and structure. By binding to actin, H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4 promotes the polymerization of actin filaments, which is necessary for cell migration and tissue repair. H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4 also binds to other proteins involved in cell signaling, such as G-actin, which regulates the activity of transcription factors involved in gene expression.
Biochemical and Physiological Effects
H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4 has been shown to promote angiogenesis, cell migration, and tissue repair in various animal models. It has also been shown to have anti-inflammatory effects and to promote the survival of neurons in vitro. H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4 has been studied for its potential use in the treatment of various conditions, including myocardial infarction, stroke, and spinal cord injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4 in lab experiments is its ability to promote cell migration and tissue repair, which can be useful in studying wound healing and tissue regeneration. However, H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4 is a relatively expensive peptide, and its effects can be difficult to quantify, which can make it challenging to use in some experiments.
Direcciones Futuras
For H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4 research include studying its potential use in the treatment of various conditions, such as spinal cord injury and stroke. Other areas of research include investigating the mechanisms underlying H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4's effects on cell migration and tissue repair, as well as developing more efficient synthesis methods for the peptide. Additionally, the potential use of H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4 in tissue engineering and regenerative medicine is an area of active research.
Métodos De Síntesis
H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4 can be synthesized using solid-phase peptide synthesis (SPPS) or recombinant DNA technology. SPPS involves the stepwise addition of amino acids to a growing peptide chain, while recombinant DNA technology involves the insertion of a gene encoding H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4 into a host organism, such as E. coli, which then produces the peptide.
Aplicaciones Científicas De Investigación
H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4 has been extensively studied for its role in wound healing and tissue repair. It has been shown to promote angiogenesis, which is the formation of new blood vessels, and to stimulate the migration of cells involved in tissue repair, such as fibroblasts and endothelial cells. H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 β4 has also been studied for its potential neuroprotective effects and its ability to promote hair growth.
Propiedades
Número CAS |
147658-54-6 |
|---|---|
Nombre del producto |
H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 |
Fórmula molecular |
C12H14Cl2N2O4 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





